Lipophilicity (LogP) Differentiates 3-Chloro from 4-Chloro Isomer
The position of the chlorine substituent on the phenyl ring of 5-(chlorophenyl)-2-furaldehyde analogs significantly impacts lipophilicity. The 3-chloro isomer exhibits a computed XLogP3-AA value of 3.1 [1]. In contrast, the 4-chloro isomer (CAS 34035-03-5) is reported to have a higher LogP of 3.50 . This 0.4 unit difference in LogP can influence membrane permeability and pharmacokinetic behavior, a critical factor in drug discovery and development.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-2-furaldehyde (CAS 34035-03-5): LogP = 3.50 |
| Quantified Difference | 0.4 units lower for the target compound |
| Conditions | Computed values (XLogP3 vs. unspecified method) |
Why This Matters
Lipophilicity is a primary determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, making this difference crucial for selecting the optimal compound for a specific biological assay or lead optimization campaign.
- [1] PubChem. PubChem Compound Summary for CID 609822, 5-(3-Chlorophenyl)furfural. National Center for Biotechnology Information, 2026. https://pubchem.ncbi.nlm.nih.gov/compound/609822. View Source
